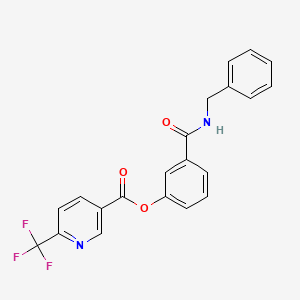

3-(Benzylcarbamoyl)phenyl 6-(trifluoromethyl)nicotinate

Description

Properties

Molecular Formula |

C21H15F3N2O3 |

|---|---|

Molecular Weight |

400.3 g/mol |

IUPAC Name |

[3-(benzylcarbamoyl)phenyl] 6-(trifluoromethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C21H15F3N2O3/c22-21(23,24)18-10-9-16(13-25-18)20(28)29-17-8-4-7-15(11-17)19(27)26-12-14-5-2-1-3-6-14/h1-11,13H,12H2,(H,26,27) |

InChI Key |

HMLOZXCYZBIMRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)OC(=O)C3=CN=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-(Trifluoromethyl)nicotinic Acid

6-(Trifluoromethyl)nicotinic acid is a crucial precursor for the target compound. Two main synthetic routes have been reported:

Method 1: Catalytic Hydrogenation of 2-Chloro-6-trifluoromethyl nicotinic acid

In a four-necked flask, 2-chloro-6-trifluoromethyl nicotinic acid (10 g, 0.044 mol) is dissolved in methanol (50 mL) and cooled in an ice bath. Triethylamine (9 g, 0.088 mol) is added dropwise under stirring. After purging with nitrogen, 5% Pd/C catalyst (1 g) is introduced, and hydrogen gas is bubbled through the system overnight at room temperature. The reaction is monitored by liquid chromatography until completion. The solvent is evaporated, and the residue is acidified with concentrated hydrochloric acid at 15 °C to precipitate the product. Filtration and drying yield 7.6 g of 6-(trifluoromethyl)nicotinic acid with a crude yield of 90.4% as an off-white powder.Method 2: Condensation and Reflux

Methyl 3-aminoacrylate (52 g, 0.086 mol) in methanol solution and sodium methoxide (33.3 g, 0.173 mol) are reacted at -5 °C. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (15.6 g, 0.093 mol) is added, and the mixture is refluxed for 3 hours. After addition of water and further reflux, the reaction mixture is concentrated and washed with methylene chloride. Acidification to pH 2 precipitates the product, which is filtered and dried to give 7.03 g of 6-(trifluoromethyl)nicotinic acid (42.8% yield).

Preparation of 3-(Trifluoromethyl)benzyl Cyanide Intermediate

An important intermediate for the benzylcarbamoyl moiety is m-trifluoromethyl benzyl cyanide, synthesized via a three-step process:

Trifluoromethylation: p-Aminophenyl acetonitrile is reacted with tert-butyl peroxide and sodium trifluoromethanesulfinate at 15–20 °C for 4 hours to yield 3-trifluoromethyl-4-aminophenyl acetonitrile. The product is extracted with ethyl acetate and water to isolate the intermediate.

Diazotization: The intermediate is concentrated, then dissolved in water and sulfuric acid, cooled to 0 °C, and treated dropwise with sodium nitrite solution to form the diazonium salt.

Reduction: The diazonium salt is reduced by dropwise addition of 50% hypophosphorous acid at 10–20 °C, followed by extraction with vinyl acetate monomer and vacuum distillation to isolate m-trifluoromethyl benzyl cyanide with yields ranging from 54.5% to 78.9% depending on reaction conditions.

Table 1: Yields of m-Trifluoromethyl Benzyl Cyanide under Different Conditions

| Entry | p-Aminophenyl Acetonitrile (g, mol) | tert-Butyl Peroxide (g, mol) | Sodium Trifluoromethanesulfinate (g, mol) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 33 (0.25) | 45 (0.5) | 78 (0.5) | 54.5 | Base conditions |

| 2 | 33 (0.25) | 45 (0.5) | 58.5 (0.375) | 78.9 | Optimized ratio |

| 3 | 33 (0.25) | 45 (0.5) | 58.5 (0.375) | 78.9 | Adjusted diazotization |

Source: Adapted from patent CN104447402A

Esterification to Form 3-(Benzylcarbamoyl)phenyl 6-(trifluoromethyl)nicotinate

The final step involves esterification of 6-(trifluoromethyl)nicotinic acid with a benzylcarbamoyl-substituted phenol derivative.

Esterification Method:

Nicotinic acid derivatives are typically esterified by refluxing with methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid. The reaction is conducted under reflux for extended periods (e.g., 13 hours) to ensure conversion.Purification:

The crude ester is purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures (e.g., 4:1) as eluent. Purity is confirmed by thin-layer chromatography (TLC), ^1H-NMR, and mass spectrometry.

This method can be adapted for the esterification of 6-(trifluoromethyl)nicotinic acid with the 3-(benzylcarbamoyl)phenol derivative to yield the target compound.

Amidation for Benzylcarbamoyl Group Formation

The benzylcarbamoyl moiety can be introduced via amidation reactions:

Direct Amidation:

A solventless, catalyst-free direct amidation between carboxylic acids and amines at elevated temperature (e.g., 140 °C for 24 hours) can form amide bonds efficiently. Removal of water vapor during the reaction shifts equilibrium towards amide formation.Example:

Reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine under these conditions gave amides in moderate yield (41%). Similar methodology can be applied to benzylcarbamoyl phenyl derivatives.

Summary of Preparation Strategy

The synthesis of This compound involves:

- Preparation of 6-(trifluoromethyl)nicotinic acid via catalytic hydrogenation or condensation methods.

- Synthesis of m-trifluoromethyl benzyl cyanide intermediate through trifluoromethylation, diazotization, and reduction.

- Esterification of 6-(trifluoromethyl)nicotinic acid with the benzylcarbamoyl phenol derivative under acidic reflux.

- Amidation to introduce the benzylcarbamoyl group, potentially via solventless direct amidation.

Data Tables and Reaction Conditions

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| 6-(Trifluoromethyl)nicotinic acid synthesis (Method 1) | 2-chloro-6-trifluoromethyl nicotinic acid, Pd/C, H2, triethylamine, MeOH, 0 °C to RT, overnight | 90.4 (crude) | High yield, mild conditions |

| 6-(Trifluoromethyl)nicotinic acid synthesis (Method 2) | Methyl 3-aminoacrylate, sodium methoxide, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, reflux, acid workup | 42.8 | Moderate yield, multi-step |

| m-Trifluoromethyl benzyl cyanide synthesis | p-Aminophenyl acetonitrile, tert-butyl peroxide, sodium trifluoromethanesulfinate, diazotization, reduction | 54.5–78.9 | Optimized ratios improve yield |

| Esterification of nicotinic acid derivatives | Nicotinic acid, methanol, sulfuric acid catalyst, reflux 13 h, chromatographic purification | 23.4 (methyl nicotinate) | Can be adapted for target esterification |

| Direct amidation for benzylcarbamoyl group | Carboxylic acid and benzylamine derivative, solventless, 140 °C, 24 h | ~41 (model reaction) | Catalyst-free, practical |

Chemical Reactions Analysis

Types of Reactions

3-(Benzylcarbamoyl)phenyl 6-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(Benzylcarbamoyl)phenyl 6-(trifluoromethyl)nicotinate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in the study of enzyme interactions and protein binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzylcarbamoyl)phenyl 6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the benzylcarbamoyl group may interact with active sites on enzymes .

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl Impact: The trifluoromethyl group in the nicotinate core is a common feature in bioactive molecules due to its electron-withdrawing effects and resistance to metabolic degradation.

Patent Compound Comparison : The spiro-diazaspiro carboxamide in EP 4 374 877 A2 shares trifluoromethyl substituents but differs in core structure and functional groups. This highlights the structural diversity of trifluoromethyl-containing compounds and their varied biological targets.

Physicochemical and Thermodynamic Properties

While direct data for this compound are unavailable, inferences can be drawn from related compounds:

- Lipophilicity (logP): The trifluoromethyl group increases logP compared to non-fluorinated analogs (e.g., methyl nicotinate logP ≈ 1.2 vs. methyl 6-(trifluoromethyl)nicotinate logP ≈ 2.5).

- Thermodynamic Stability : Density-functional thermochemistry studies (e.g., Becke’s hybrid functionals ) suggest that exact-exchange terms improve predictions for fluorinated systems. This implies that computational modeling could aid in stability assessments for the target compound.

Biological Activity

3-(Benzylcarbamoyl)phenyl 6-(trifluoromethyl)nicotinate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H15F3N2O3. It features a benzyl carbamate moiety linked to a phenyl group and a trifluoromethyl-substituted nicotinic acid derivative. This unique structure contributes to its biological profile, particularly in interactions with various biological targets.

Antidepressant Effects

Recent studies have explored the antidepressant-like effects of compounds structurally related to this compound. For example, a related compound demonstrated significant antidepressant activity in mice, implicating the serotonergic system in its mechanism of action. The study indicated that the compound modulated serotonin receptors, particularly 5-HT1A and 5-HT3, suggesting potential for developing new antidepressants based on this scaffold .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Serotonergic System : The modulation of serotonin receptors plays a central role in the antidepressant effects observed in related compounds.

- Tyrosine Kinase Pathways : By potentially inhibiting tyrosine kinases, the compound may disrupt pathways involved in cellular proliferation and survival.

Case Studies

While direct case studies on this compound are sparse, research on analogous compounds provides insight into its possible effects:

- Study on Antidepressant Activity : In a controlled study, a related compound exhibited significant reductions in immobility time during forced swimming tests in mice, indicating an antidepressant effect mediated through serotonergic pathways .

- Cancer Therapeutics : Compounds with similar structural features have been documented for their ability to inhibit cancer cell growth via tyrosine kinase inhibition, suggesting that further investigation into this compound's efficacy in oncology is warranted .

Q & A

Q. What are the standard synthetic routes for 3-(Benzylcarbamoyl)phenyl 6-(trifluoromethyl)nicotinate, and how can reaction efficiency be monitored?

- Methodological Answer : The synthesis typically involves coupling nicotinic acid derivatives with benzylcarbamoylphenyl intermediates. A two-step approach is common: (1) Preparation of 6-(trifluoromethyl)nicotinic acid via halogenation and trifluoromethylation, followed by (2) esterification with 3-(benzylcarbamoyl)phenol under Mitsunobu or Steglich conditions. Reaction efficiency can be monitored using HPLC to track intermediate purity and <sup>19</sup>F NMR to confirm trifluoromethyl group incorporation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Essential for verifying structural integrity, particularly the benzylcarbamoyl and trifluoromethyl groups.

- FT-IR : Confirms carbonyl (C=O) and carbamate (N–C=O) functionalities.

- HPLC-MS : Ensures purity (>95%) and identifies byproducts.

- X-ray crystallography : Resolves ambiguous stereochemistry (e.g., crystal structure analysis as in ).

- Quantitative <sup>19</sup>F NMR : Validates trifluoromethyl content using certified reference materials (e.g., CRM4601-b) .

Q. How can researchers design initial bioactivity assays for this compound?

- Methodological Answer : Begin with in silico screening (e.g., molecular docking against target proteins) to prioritize biological pathways. Follow with in vitro assays:

- Enzyme inhibition : Measure IC50 values using fluorogenic substrates.

- Cell viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Solubility and stability : Assess in PBS and simulated physiological conditions via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Employ a 2<sup>k</sup> factorial design to evaluate critical parameters (e.g., temperature, catalyst loading, solvent polarity). For example:

- Factors : Reaction time (8–24 hrs), temperature (60–100°C), and molar ratio (1:1–1:2).

- Response variables : Yield, purity, and energy efficiency.

Statistical analysis (ANOVA) identifies optimal conditions while minimizing experimental runs. This approach aligns with ICReDD’s computational-experimental feedback framework .

Q. What computational strategies resolve discrepancies in observed vs. predicted bioactivity data?

- Methodological Answer :

- Re-evaluate force fields : Use quantum mechanical/molecular mechanical (QM/MM) simulations to refine docking models.

- Metadynamics : Explore free-energy landscapes to identify off-target interactions.

- Experimental validation : Cross-check with SPR (surface plasmon resonance) binding assays or ITC (isothermal titration calorimetry) to resolve affinity mismatches. Integrate findings into machine learning models for iterative refinement .

Q. How can researchers address challenges in crystallizing this compound for structural analysis?

- Methodological Answer :

- Solvent screening : Use high-throughput vapor diffusion with PEG-based precipitants.

- Additive screening : Introduce small molecules (e.g., divalent cations, amino acids) to stabilize crystal lattices.

- Cryo-crystallography : Mitrate radiation damage by flash-freezing crystals at 100 K.

Reference crystal packing motifs from analogous carbamate derivatives (e.g., benzyl cinnamate ) to guide lattice engineering .

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

- Methodological Answer :

- Preparative HPLC : Use C18 columns with acetonitrile/water gradients.

- Membrane filtration : Apply nanofiltration (MWCO 500 Da) to remove low-MW impurities.

- Countercurrent chromatography (CCC) : Leverage polarity differences in a biphasic solvent system (e.g., hexane/ethyl acetate/methanol/water).

Monitor purity via <sup>19</sup>F NMR to ensure trifluoromethyl group retention .

Data Contradiction Analysis

- Example Scenario : Conflicting bioactivity results in different cell lines.

- Resolution Strategy :

Dose-response normalization : Account for variations in cell permeability using LC-MS intracellular concentration measurements.

Transcriptomic profiling : Compare gene expression (RNA-seq) to identify differential target engagement.

Metabolomic analysis : Assess compound stability in cell lysates to rule out degradation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.